3-Methoxy-benzaldehyde oxime

描述

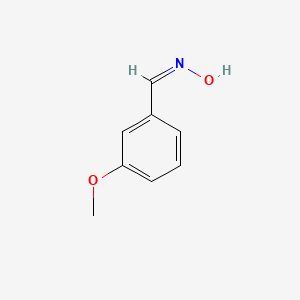

3-Methoxy-benzaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to the benzene ring and an oxime functional group The compound’s chemical formula is C8H9NO2 It is a derivative of benzaldehyde oxime, where the methoxy group is positioned at the third carbon of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxy-benzaldehyde oxime can be synthesized through the condensation reaction of 3-methoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity.

化学反应分析

Oxidation Reactions

The oxime group undergoes oxidation to form nitriles under specific conditions. For example:

-

Reagents/Conditions : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) in acidic or alkaline media.

-

Mechanism : Oxidative cleavage of the N–O bond followed by dehydration.

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methoxy-benzaldehyde oxime | NaOCl (pH 9) | 3-Methoxy-benzonitrile | 85–90 | |

| This compound | H₂O₂ (AcOH) | 3-Methoxy-benzonitrile | 75–80 |

This reaction is critical in synthesizing nitriles for pharmaceutical intermediates .

Reduction Reactions

Reduction of the oxime group yields primary amines:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C).

-

Mechanism : Hydride transfer to the imine intermediate.

| Substrate | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | NaBH₄/MeOH | 3-Methoxy-benzylamine | 70–75 | |

| This compound | H₂ (5 atm)/Pd-C | 3-Methoxy-benzylamine | 90–95 |

Catalytic hydrogenation is preferred for higher efficiency and selectivity .

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions:

-

Reagents/Conditions : Alkyl halides (R-X) with bases (e.g., K₂CO₃) or Lewis acids (e.g., AlCl₃).

| Substrate | Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | CH₃I/K₂CO₃ | 3-Ethoxy-benzaldehyde oxime | Reflux, 12 h | 60–65 | |

| This compound | ClCH₂COCl/AlCl₃ | 3-(Chloroacetoxy)-benzaldehyde oxime | RT, 6 h | 55–60 |

Metal-Mediated Reactions

Transition metals facilitate unique transformations:

Oxime Metathesis

-

Catalyst : para-Toluenesulfonic acid (PTSA) or metal complexes (e.g., Cu(I)).

-

Mechanism : Dynamic exchange of oxime ether groups via acid-catalyzed equilibration .

| Substrate | Catalyst | Products Formed | Equilibrium Time | Reference |

|---|---|---|---|---|

| This compound | PTSA (10%) | Mixed oxime ethers | 120 min, 100°C |

Metal Complex Formation

This compound coordinates with metals like titanium or copper to form stable complexes, enabling catalytic applications .

Comparative Reactivity

The meta-methoxy group influences reactivity compared to other isomers:

The meta-substituent enhances steric accessibility, improving reaction kinetics .

Key Research Findings

-

Kinase Inhibition : The oxime group’s nucleophilicity enables interactions with enzyme active sites, inhibiting kinases like AMPK and PI3K .

-

Synthetic Versatility : Acid-catalyzed metathesis allows modular synthesis of oxime ethers for dynamic combinatorial chemistry .

-

Industrial Relevance : High-yield reductions (e.g., H₂/Pd-C) are scalable for amine production in drug manufacturing .

科学研究应用

3-Methoxy-benzaldehyde oxime has several applications in scientific research:

Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-methoxy-benzaldehyde oxime involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The oxime group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. Additionally, the methoxy group can enhance the compound’s solubility and reactivity .

相似化合物的比较

Benzaldehyde oxime: Lacks the methoxy group, resulting in different chemical properties and reactivity.

4-Methoxy-benzaldehyde oxime: The methoxy group is positioned at the fourth carbon, leading to variations in steric and electronic effects.

2-Methoxy-benzaldehyde oxime: The methoxy group is positioned at the second carbon, affecting the compound’s reactivity and stability.

Uniqueness: The presence of the methoxy group at the third carbon enhances its solubility and reactivity compared to other isomers .

生物活性

3-Methoxy-benzaldehyde oxime (C9H11NO2) is an organic compound derived from 3-methoxy-benzaldehyde through its reaction with hydroxylamine. This compound has garnered attention in various fields, particularly for its biological activity, which includes interactions with multiple enzymes and potential therapeutic applications.

This compound primarily functions as a nucleophile , reacting with electrophilic sites on target molecules, particularly enzymes. It has been shown to inhibit over 40 different kinases , including:

- AMP-activated protein kinase (AMPK)

- Phosphatidylinositol 3-kinase (PI3K)

- Cyclin-dependent kinase (CDK)

These interactions suggest that the compound may modulate critical signaling pathways involved in cell growth, apoptosis, and metabolism.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : Studies have shown that oximes can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Properties : The inhibition of key kinases involved in cancer signaling pathways positions this compound as a candidate for further cancer research.

- Anti-inflammatory Effects : Oximes have been noted for their anti-inflammatory properties, which may contribute to their therapeutic potential.

- Antioxidant Effects : Some derivatives of benzaldehyde oximes have demonstrated antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetics of this compound may differ significantly from related carbonyl compounds due to the polarity of the oxime group. This polarity influences its interaction with receptor binding sites and metabolic pathways. The compound's ability to affect various biochemical pathways is critical for understanding its therapeutic potential.

Data Table: Biological Activities of this compound

Case Studies and Research Findings

- Inhibition of Kinases : A study highlighted the ability of this compound to inhibit AMPK and PI3K, which are crucial in metabolic regulation. This inhibition could lead to altered cellular responses in conditions like diabetes and cancer.

- Antibacterial Efficacy : Research conducted on the antibacterial properties of various oximes, including this compound, showed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Dual Action as ALR2 Inhibitor : Related studies on benzaldehyde oxime derivatives have shown promising results as inhibitors of aldose reductase (ALR2), which is involved in diabetic complications. These findings indicate a potential application for this compound in managing diabetes-related conditions .

属性

CAS 编号 |

38489-80-4 |

|---|---|

分子式 |

C8H9NO2 |

分子量 |

151.16 g/mol |

IUPAC 名称 |

(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6- |

InChI 键 |

VDCBJAPSEUTPTQ-TWGQIWQCSA-N |

SMILES |

COC1=CC=CC(=C1)C=NO |

手性 SMILES |

COC1=CC=CC(=C1)/C=N\O |

规范 SMILES |

COC1=CC=CC(=C1)C=NO |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。